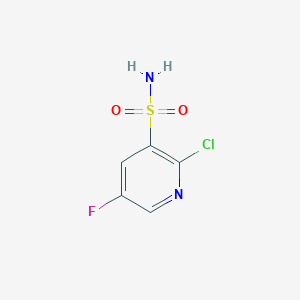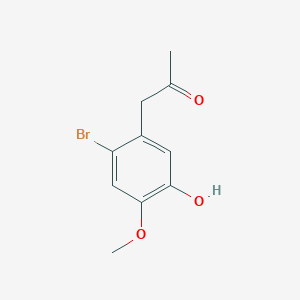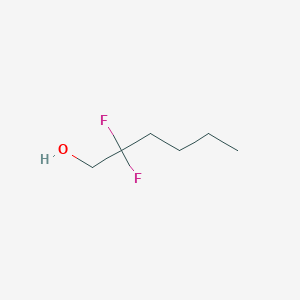
(3,5-Dibromopyridin-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Dibromopyridin-2-yl)methanamine is an organic compound belonging to the class of pyridines It is characterized by the presence of two bromine atoms at the 3rd and 5th positions of the pyridine ring and a methanamine group at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dibromopyridin-2-yl)methanamine typically involves the bromination of pyridine derivatives followed by amination. One common method includes the bromination of 2-methylpyridine to form 3,5-dibromo-2-methylpyridine, which is then subjected to a reaction with ammonia or an amine source to introduce the methanamine group .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents under controlled conditions. The subsequent amination step can be optimized for higher yields and purity, often employing catalysts and specific reaction conditions to ensure efficient conversion.
Análisis De Reacciones Químicas
Types of Reactions: (3,5-Dibromopyridin-2-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiolates in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted pyridines, pyridine oxides, and heterocyclic compounds with potential biological activity .
Aplicaciones Científicas De Investigación
(3,5-Dibromopyridin-2-yl)methanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a pharmacophore in drug discovery and development.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3,5-Dibromopyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the methanamine group contribute to its binding affinity and reactivity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to its observed biological effects .
Comparación Con Compuestos Similares
- (3-Bromopyridin-2-yl)methanamine
- (5-Bromopyridin-2-yl)methanamine
- (6-Bromopyridin-2-yl)methanamine
Comparison: Compared to its analogs, (3,5-Dibromopyridin-2-yl)methanamine is unique due to the presence of two bromine atoms, which can enhance its reactivity and binding properties. This dual bromination can lead to distinct chemical and biological activities, making it a valuable compound in research and industrial applications .
Propiedades
Fórmula molecular |
C6H6Br2N2 |
|---|---|
Peso molecular |
265.93 g/mol |
Nombre IUPAC |
(3,5-dibromopyridin-2-yl)methanamine |
InChI |
InChI=1S/C6H6Br2N2/c7-4-1-5(8)6(2-9)10-3-4/h1,3H,2,9H2 |
Clave InChI |
LPWOKAPMJQZVMF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1Br)CN)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylicacidhydrochloride](/img/structure/B13599595.png)

![2-Oxatricyclo[3.3.1.1,3,7]decane-1-carbaldehyde](/img/structure/B13599616.png)





![9-Oxa-1-azadispiro[3.1.5^{6}.1^{4}]dodecane](/img/structure/B13599643.png)



